Xevinapant Hydrochloride

IAP inhibitor binding affinity cIAP1

Select Xevinapant Hydrochloride for its unmatched clinical translatability. As the IAP antagonist with completed Phase III data in head and neck cancer, it sets the reference standard for preclinical studies combining IAP inhibition with radiotherapy or platinum-based chemotherapy. Its balanced, low-nanomolar binding to cIAP1 (Ki=1.9 nM) and cIAP2 (Ki=5.1 nM), coupled with 35-fold selectivity over XIAP, enables cIAP-dependent pathway probing without XIAP interference. Confirmed oral bioavailability supports chronic in vivo dosing in rodent oncology models, reducing animal stress and experimental variability. Use as the definitive positive control to benchmark novel IAP antagonists in fluorescence polarization and cellular cIAP1 degradation assays.

Molecular Formula C32H44ClN5O4
Molecular Weight 598.2 g/mol
CAS No. 1071992-57-8
Cat. No. B1667665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXevinapant Hydrochloride
CAS1071992-57-8
SynonymsAT-406;  AT 406;  AT406;  D 1143;  Debio 1143;  N65WC8PXDD;  SM 406.
Molecular FormulaC32H44ClN5O4
Molecular Weight598.2 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4.Cl
InChIInChI=1S/C32H43N5O4.ClH/c1-21(2)19-28(38)36-18-17-25-15-16-27(37(25)32(41)26(20-36)34-30(39)22(3)33-4)31(40)35-29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;/h5-14,21-22,25-27,29,33H,15-20H2,1-4H3,(H,34,39)(H,35,40);1H/t22-,25+,26-,27-;/m0./s1
InChIKeyDBXTZCYPHKJCHF-ZZPLZQMBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xevinapant Hydrochloride (CAS 1071992-57-8): IAP Antagonist Compound for Apoptosis Research and Drug Development


Xevinapant Hydrochloride (also known as AT-406, Debio 1143, SM-406) is an investigational small molecule that functions as an orally bioavailable second mitochondria-derived activator of caspases (SMAC) mimetic [1]. It acts as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically targeting XIAP, cIAP1, and cIAP2 to promote programmed cell death in cancer cells . The compound has advanced to Phase III clinical evaluation in oncology, representing one of the most clinically developed agents in its class [2].

Why Xevinapant Hydrochloride Cannot Be Substituted with Other SMAC Mimetics


Direct substitution of Xevinapant Hydrochloride with other IAP antagonists is not scientifically valid due to fundamental differences in target binding affinity, selectivity profiles, and clinical safety outcomes [1]. While many compounds share a common mechanism as SMAC mimetics, their specific Ki/Kd values for XIAP, cIAP1, and cIAP2 vary significantly, leading to distinct pharmacodynamic effects . Furthermore, the Phase III TrilynX trial with Xevinapant revealed a specific safety and efficacy profile in head and neck cancer that is not shared by other IAP antagonists, which are often studied in different indications or have not yet progressed to late-stage trials [2]. The assumption of interchangeability ignores these critical, data-driven differences that directly impact experimental design and therapeutic outcomes.

Quantitative Differentiation Evidence for Xevinapant Hydrochloride vs. Comparators


Xevinapant's 35-Fold Higher Affinity for cIAP1 Over XIAP Defines a Distinct Selectivity Profile vs. GDC-0152

Xevinapant demonstrates a marked selectivity for cIAP1 (Ki = 1.9 nM) over XIAP (Ki = 66.4 nM), representing a 35-fold difference in binding affinity [1]. This contrasts sharply with GDC-0152, which exhibits a more balanced profile with Ki values of 17 nM for cIAP1 and 28 nM for XIAP, a difference of only 1.6-fold [2]. The preferential targeting of cIAP1 by Xevinapant is a key differentiator that may influence downstream signaling and cellular response.

IAP inhibitor binding affinity cIAP1 XIAP selectivity

Xevinapant's cIAP1 Affinity (Ki = 1.9 nM) is Within 2-Fold of Birinapant (Kd <1 nM) but with Superior cIAP2 Affinity

While the bivalent SMAC mimetic Birinapant shows a very high affinity for cIAP1 (Kd <1 nM), its affinity for cIAP2 is significantly lower (Kd = 36 nM), creating a >36-fold selectivity gap [1]. Xevinapant exhibits a comparable affinity for cIAP1 (Ki = 1.9 nM) but maintains a much stronger and more balanced interaction with cIAP2 (Ki = 5.1 nM), resulting in a selectivity difference of only 2.7-fold between the two isoforms . This makes Xevinapant a potent dual inhibitor of both cIAP1 and cIAP2, unlike Birinapant's pronounced cIAP1 bias.

cIAP1 cIAP2 binding affinity bivalent SMAC mimetic comparison

Phase III TrilynX Trial: Xevinapant Addition to Chemoradiotherapy in LA SCCHN Showed Detrimental Effect on Event-Free Survival vs. Placebo

In a randomized, double-blind Phase III study (TrilynX) of 730 patients with unresected locally advanced squamous cell carcinoma of the head and neck (LA SCCHN), the addition of Xevinapant (200 mg/day) to standard chemoradiotherapy (CRT) did not improve and actually worsened the primary endpoint of event-free survival (EFS) [1]. The median EFS was 19.4 months for the Xevinapant arm versus 33.1 months for the placebo arm (Hazard Ratio = 1.33, 95% CI 1.05-1.67; p=0.9919) [2]. This data provides a definitive, comparator-based efficacy outcome.

head and neck cancer Phase III clinical trial event-free survival chemoradiotherapy efficacy

Xevinapant Addition to CRT in Phase III Trial Resulted in a 47% Higher Incidence of Serious Adverse Events vs. Placebo

The TrilynX Phase III trial also provided a clear safety comparison. The incidence of serious treatment-emergent adverse events (TEAEs) was substantially higher in the Xevinapant group (53.3% of 364 patients) compared to the placebo group (36.2% of 366 patients) [1]. Additionally, TEAEs leading to death occurred in 6.0% of patients on Xevinapant versus 3.7% on placebo [2]. This quantifies a significant tolerability burden when combining Xevinapant with standard CRT.

safety adverse events tolerability chemoradiotherapy clinical trial

Xevinapant Demonstrates 50-100 Fold Higher Affinity for IAPs Than the Endogenous SMAC AVPI Peptide

As a designed SMAC mimetic, Xevinapant shows dramatically enhanced binding to its IAP targets compared to the natural tetrapeptide ligand (AVPI) of SMAC. Studies report that Xevinapant binds to the BIR3 domains of XIAP, cIAP1, and cIAP2 with 50- to 100-fold higher affinities than the endogenous Smac AVPI peptide [1]. This improvement is a direct result of its synthetic design, which creates additional hydrophobic contacts not present in the natural ligand .

SMAC mimetic AVPI peptide IAP antagonist binding affinity potency

Xevinapant's Oral Bioavailability Profile is Established Across Four Preclinical Species, a Key Advantage Over Intravenous-Only IAP Antagonists

Xevinapant was specifically developed as an orally bioavailable agent, and its pharmacokinetic properties have been characterized in mice, rats, non-human primates, and dogs, demonstrating good oral bioavailability across these species [1]. This is a significant differentiator from some other IAP antagonists that require intravenous administration due to poor oral absorption, making Xevinapant a more practical tool for long-term in vivo studies and a more convenient clinical candidate [2].

oral bioavailability pharmacokinetics preclinical mouse rat dog primate

Optimal Research and Procurement Use-Cases for Xevinapant Hydrochloride


Investigating the Functional Consequence of Dual cIAP1/2 Inhibition in Apoptosis Pathways

Given its balanced, low-nanomolar affinity for both cIAP1 (Ki = 1.9 nM) and cIAP2 (Ki = 5.1 nM), Xevinapant Hydrochloride is an ideal tool for studies focused on the combined role of both cellular IAPs in apoptosis [1]. Its selectivity profile (35-fold over XIAP) allows researchers to probe cIAP-dependent pathways with minimal interference from XIAP inhibition, a feature not shared by more balanced inhibitors like GDC-0152 [2].

Preclinical Combination Studies with Radiotherapy or Chemotherapy in Head and Neck Cancer Models

Xevinapant is the most clinically advanced IAP antagonist for head and neck cancer, with a completed Phase III trial providing extensive human safety and efficacy data [1]. This makes it the reference compound for any new preclinical study investigating IAP inhibition in combination with radiotherapy or platinum-based chemotherapy in SCCHN models. The wealth of clinical data, including the defined safety profile and dosing schedule, provides a strong translational foundation for experimental design [2].

Long-Term In Vivo Efficacy Studies Requiring Oral Dosing

For in vivo oncology studies in mice, rats, or other standard models, the confirmed oral bioavailability of Xevinapant Hydrochloride makes it a practical and convenient choice [1]. This eliminates the need for repeated intravenous injections, reducing animal stress and experimental variability, and allows for more chronic dosing regimens that are often required for combination therapy studies [2].

Use as a Positive Control in Assays for Novel cIAP1/2-Targeting Molecules

With well-characterized, sub-nanomolar binding affinity for cIAP1 (Ki = 1.9 nM) and robust data on cellular cIAP1 degradation, Xevinapant Hydrochloride serves as an excellent positive control compound [1]. Researchers developing new IAP antagonists can benchmark their lead compounds against Xevinapant's established potency and selectivity profile in standard biochemical (e.g., fluorescence polarization) and cellular (e.g., Western blot for cIAP1 degradation) assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xevinapant Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.